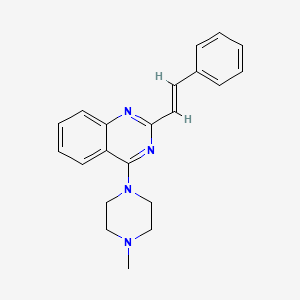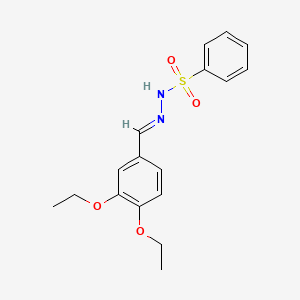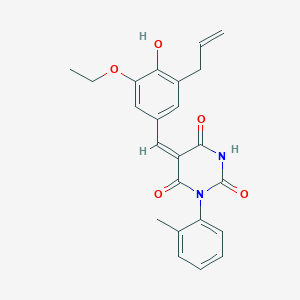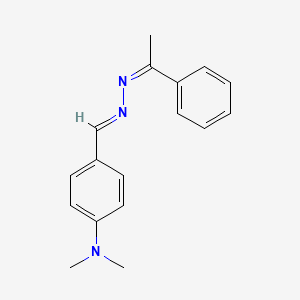![molecular formula C15H10Cl2N2O3 B5909394 1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one, commonly known as DCPA, is a synthetic compound that belongs to the family of chalcones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of DCPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, DCPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inflammatory cells, DCPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, DCPA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammatory cells, DCPA has been shown to reduce the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. In plants, DCPA has been shown to inhibit the activity of the enzyme protoporphyrinogen oxidase (PPO), leading to the inhibition of chlorophyll synthesis and ultimately the death of the plant.
実験室実験の利点と制限
One of the main advantages of DCPA in lab experiments is its unique chemical structure, which allows for the development of new drugs targeting various diseases. DCPA has also been shown to have low toxicity in cells and organisms, making it a safe compound for use in lab experiments. However, one of the limitations of DCPA is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of DCPA. One direction is the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is the study of the mechanism of action of DCPA in cells and organisms, which could lead to the discovery of new therapeutic targets. Finally, the study of the environmental impact of DCPA, particularly its use as a herbicide in agriculture, is an important area of future research.
合成法
DCPA can be synthesized through several methods, including the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to reduction using sodium borohydride to yield DCPA.
科学的研究の応用
DCPA has been extensively studied in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, DCPA has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, DCPA has been used as a lead compound for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and diabetes. In agriculture, DCPA has been used as a herbicide to control weeds in crops such as soybeans, peanuts, and cotton.
特性
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-13-6-1-10(9-14(13)17)15(20)7-8-18-11-2-4-12(5-3-11)19(21)22/h1-9,18H/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMXHRFCSQQKRT-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylacrylamide](/img/structure/B5909315.png)
![(2-chloro-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909321.png)
![(2-chloro-4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909329.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5909335.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909352.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)naphthalene](/img/structure/B5909364.png)
![3-[(2-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5909366.png)

![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)

